3-Propoxypyridazine
Overview
Description
3-Propoxypyridazine is a chemical compound with the CAS number 748141-89-1 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 3-propoxypyridazine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Propoxypyridazine consists of a pyridazine ring with a propoxy group attached . Pyridazine rings are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .
Physical And Chemical Properties Analysis
3-Propoxypyridazine is a liquid at room temperature . It has a molecular weight of 138.17 .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study focused on synthesizing novel pyridazine derivatives, including those related to 3-Propoxypyridazine, to evaluate their analgesic and anti-inflammatory activities. The research aimed at developing safer non-steroidal anti-inflammatory drugs (NSAIDs). The synthesized compounds were tested for analgesic activity in mice and anti-inflammatory activity in rats. They also analyzed the molecular, pharmacokinetic, and toxicity properties of these compounds (Husain et al., 2017).
Antiparasitic Agent Synthesis
Another study involved the synthesis of 3-nitro-6-propoxyimidazo[1, 2-b]pyridazine, an antiparasitic agent. This compound was labeled with carbon-14 for use in absorption and metabolism studies, highlighting its application in understanding antiparasitic drug behavior in biological systems (Fabio et al., 1978).
Herbicidal Activities
Research on pyridazine derivatives, including those similar to 3-Propoxypyridazine, has been conducted to study their herbicidal activities. This study synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showing significant herbicidal activities in tests (Xu et al., 2012).
Antiulcer Agent Research
A study on substituted imidazo[1,2-a]pyridines and analogues, related to 3-Propoxypyridazine, explored their gastric antisecretory and cytoprotective properties. This research contributed to understanding the pharmacodynamics and metabolism of these compounds in the context of developing antiulcer agents (Kaminski et al., 1987).
Safety And Hazards
The safety data sheet for 3-Propoxypyridazine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
3-propoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6-10-7-4-3-5-8-9-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKDEAVXEOZNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599637 | |
Record name | 3-Propoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxypyridazine | |
CAS RN |
748141-89-1 | |
Record name | 3-Propoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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